molecular formula C16H16BrN3O4S3 B2477467 5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 865173-88-2

5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2477467
CAS No.: 865173-88-2
M. Wt: 490.41
InChI Key: TXTHWRDSQDUADZ-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide features a benzothiazole core fused with a thiophene carboxamide moiety. Key structural attributes include:

  • Benzothiazole ring: Substituted at position 3 with a 2-ethoxyethyl group and at position 6 with a sulfamoyl (-SO₂NH₂) group.
  • Thiophene ring: Contains a bromine atom at position 5 and a carboxamide group at position 2.
  • Stereochemistry: The (2Z)-configuration at the benzothiazol-2-ylidene group dictates planar geometry, influencing molecular interactions .

Properties

IUPAC Name

5-bromo-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S3/c1-2-24-8-7-20-11-4-3-10(27(18,22)23)9-13(11)26-16(20)19-15(21)12-5-6-14(17)25-12/h3-6,9H,2,7-8H2,1H3,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTHWRDSQDUADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the thiophene ring and the bromine atom. The final step involves the addition of the ethoxyethyl and sulfamoyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Substituent Analysis of Benzothiazole Derivatives
Compound Name (CAS/ID) Benzothiazole Substituents Thiophene Substituents Key Functional Groups
Target Compound 3: 2-ethoxyethyl; 6: -SO₂NH₂ 5-Br; 2-carboxamide Sulfamoyl, ethoxyethyl, bromothiophene
851080-31-4 3: ethyl; 6: -NHCOCH₃ 5-Br; 2-carboxamide Acetamido, ethyl
851209-64-8 N/A (thiazole core) 5-ethyl, 4-methyl Thiazole, alkyl groups
476483-18-8 Hexahydroquinoline fused N/A Quinoline, dichlorophenyl

Key Observations :

  • The sulfamoyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the acetamido group in 851080-31-4 .
  • Bromine substitution in the thiophene ring (target compound vs. 851209-64-8) increases molecular weight and may enhance halogen bonding in biological targets .

Physicochemical and Electronic Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound 851080-31-4 851209-64-8
Molecular Weight ~480 g/mol ~420 g/mol ~280 g/mol
logP (Lipophilicity) Moderate (estimated 2.5) Higher (~3.0) Lower (~1.8)
Hydrogen Bond Donors 2 (-SO₂NH₂, -CONH-) 2 (-NHCOCH₃, -CONH-) 1 (-CONH-)
Hydrogen Bond Acceptors 6 5 3

Key Observations :

  • The ethoxyethyl chain reduces logP compared to purely alkyl-substituted analogs (e.g., 851080-31-4), balancing lipophilicity and solubility .

Biological Activity

5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18BrN3O3S\text{C}_{15}\text{H}_{18}\text{BrN}_{3}\text{O}_{3}\text{S}

This structure includes a benzothiazole core with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study:
In a study evaluating novel benzothiazole compounds, one derivative was found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells effectively. The mechanism involved apoptosis induction and cell cycle arrest at specific concentrations .

Compound Cell Line IC50 (µM) Mechanism
Compound B7A4311.0Apoptosis
Compound B7A5491.5Cell Cycle Arrest
Compound B7H12992.0Apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies on related thiophene derivatives have shown low Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria and fungi.

Research Findings:
A related study reported that certain thiophene derivatives demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans, indicating strong antimicrobial potential .

Derivative Target Organism MIC (µg/mL)
Thiophene Derivative AStaphylococcus aureus16
Thiophene Derivative BCandida albicans32

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory activities. The presence of sulfamoyl groups in the structure may enhance this effect by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with DNA: The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Induction of Apoptosis: The compound can trigger apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

Answer:
The synthesis involves multi-step reactions, including bromination, sulfamoylation, and amide coupling. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for intermediate steps to stabilize reactive intermediates .
  • Temperature control : Exothermic steps (e.g., bromination) require cooling to avoid side reactions .
  • Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures improves yield (≥85%) and purity (>95%) .

Basic: How to screen its biological activity in preliminary assays?

Answer:

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–50 µM, with IC₅₀ calculations .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Answer:
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or target specificity. Mitigation strategies:

  • Dose-response curves : Validate activity across multiple concentrations and replicates.
  • Target validation : Use SPR (surface plasmon resonance) or fluorescence polarization to confirm binding to enzymes (e.g., DHFR, β-lactamases) .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domains) to confirm binding modes .

Advanced: What computational methods predict its mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., sulfamoyl-binding pockets in carbonic anhydrases) .
  • MD simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100 ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., bromine position) with bioactivity using descriptors like LogP and HOMO-LUMO gaps .

Basic: How to characterize its structure and purity?

Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry (Z-configuration) and functional groups (e.g., sulfamoyl at δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~567.2 Da) .
  • HPLC : C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How to optimize solubility and stability for in vivo studies?

Answer:

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% DMSO) for intraperitoneal administration .
  • Salt formation : Explore sodium or hydrochloride salts to enhance aqueous solubility .
  • Stability assays : Monitor degradation in plasma (37°C, 24h) via LC-MS; stabilize with antioxidants (e.g., BHT) if needed .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

  • Prodrug design : Mask polar groups (e.g., sulfamoyl) with ester or carbamate linkers .
  • Nanoparticle encapsulation : Use PLGA or liposomes for sustained release .
  • PK/PD modeling : Fit plasma concentration-time curves (e.g., one-compartment model) to optimize dosing .

Advanced: How to validate target selectivity to minimize off-target effects?

Answer:

  • Kinase profiling : Screen against panels (e.g., KinomeScan) to identify off-target kinase inhibition .
  • CRISPR-Cas9 knockout : Validate phenotype rescue in target-deficient cell lines .
  • Transcriptomics : RNA-seq to assess downstream gene expression changes .

Basic: What analytical techniques resolve stereochemical ambiguities?

Answer:

  • 2D NMR : NOESY or ROESY to confirm Z-configuration via spatial proximity of ethoxyethyl and sulfamoyl groups .
  • X-ray crystallography : Resolve absolute configuration using single crystals (if obtainable) .

Advanced: How to design SAR studies for improved potency?

Answer:

  • Core modifications : Replace thiophene with furan or pyridine to alter electronic properties .
  • Substituent effects : Vary bromine position or ethoxyethyl chain length and assess IC₅₀ shifts .
  • Bioisosteres : Substitute sulfamoyl with phosphonamidate to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.